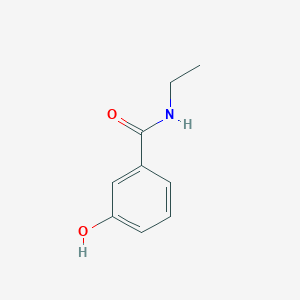

N-ethyl-3-hydroxybenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-ethyl-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARKGOSBVSNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524826 | |

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-98-4 | |

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-ethyl-3-hydroxybenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-ethyl-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-ethyl-3-hydroxybenzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. As a derivative of 3-hydroxybenzoic acid, it belongs to a class of compounds known for a wide array of biological activities. This guide provides a comprehensive overview of its chemical properties, synthesizing available data with expert analysis to support research and development activities. We will delve into its chemical identity, propose robust methodologies for its synthesis and analysis, predict its spectroscopic signature, and explore its potential metabolic fate based on established biochemical pathways of analogous structures. This document is designed to serve as a foundational resource, empowering researchers to confidently incorporate N-ethyl-3-hydroxybenzamide into their discovery and development pipelines.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Chemical Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, literature searches, and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | N-ethyl-3-hydroxybenzamide | [1] |

| CAS Number | 15788-98-4 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Canonical SMILES | CCNC(=O)C1=CC(=CC=C1)O | [3] |

| InChI Key | NGMMGKYJUWYIIG-UHFFFAOYSA-N | [4] |

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, we can compile known values and predict others based on its structure. These parameters are essential for designing experimental conditions, from dissolution for in vitro assays to formulation development.

| Property | Value / Predicted Value | Notes |

| Physical State | Solid | Based on typical benzamide derivatives. |

| Melting Point | Not experimentally determined in available literature. | Expected to be a crystalline solid with a melting point likely above 100°C, similar to related isomers and parent structures like 3-hydroxybenzamide. |

| Solubility | Low water solubility is predicted.[5] | The phenolic hydroxyl group and amide moiety provide some polarity, but the benzene ring and ethyl group confer significant hydrophobic character. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. |

| pKa | ~8.5 - 9.5 (Phenolic Hydroxyl) | The acidity of the phenolic proton is the most significant. This value is an estimate based on m-hydroxybenzoic acid derivatives and is crucial for understanding ionization state at physiological pH. |

| Storage | Store at -20°C.[2] | Recommended for long-term stability to prevent potential degradation, especially oxidation of the phenol group. |

Synthesis and Purification Workflow

A reliable and reproducible synthetic route is paramount for any research program. The most direct and common approach to synthesizing N-ethyl-3-hydroxybenzamide is through the coupling of 3-hydroxybenzoic acid and ethylamine. Below, we detail a robust protocol using a standard carbodiimide coupling agent, which is favored for its mild conditions and high efficiency, preserving the sensitive phenolic hydroxyl group.

Proposed Synthetic Pathway: Amide Coupling

The core of this synthesis is the formation of an amide bond. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) creates a highly reactive intermediate that is readily attacked by the amine nucleophile (ethylamine). This process is efficient at room temperature and minimizes side reactions.

Caption: Proposed synthesis of N-ethyl-3-hydroxybenzamide via EDC/HOBt coupling.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution should yield a product whose identity and purity can be confirmed using the spectroscopic methods outlined in Section 4.0.

-

Reagent Preparation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM). The choice of solvent is critical; DMF is excellent for solubility, while DCM simplifies workup.

-

Add Hydroxybenzotriazole (HOBt) (1.1 eq). HOBt serves to suppress racemization (if applicable) and improve efficiency by forming an activated ester intermediate, which is less prone to side reactions than the initial O-acylisourea intermediate.

-

-

Activation:

-

Cool the solution to 0°C in an ice bath. This is a crucial step to manage the exothermicity of the reaction and maintain the stability of the activated intermediate.

-

Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. The reaction mixture is typically stirred at 0°C for 30 minutes to ensure complete activation of the carboxylic acid.

-

-

Amine Addition:

-

Add ethylamine (1.2-1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0°C. An excess of the amine is used to drive the reaction to completion.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the 3-hydroxybenzoic acid starting material.

-

-

Aqueous Workup:

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted ethylamine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-hydroxybenzoic acid and HOBt. The water-soluble EDC-urea byproduct will also be removed during these aqueous washes.

-

Finally, wash with brine to remove residual water.

-

-

Purification:

-

Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude solid is then purified, typically by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Alternatively, if the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the final, highly purified N-ethyl-3-hydroxybenzamide.

-

Spectroscopic and Structural Characterization

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ 1.1-1.3 ppm (t, 3H): -CH₃ of ethyl group.δ 3.3-3.5 ppm (q, 2H): -CH₂- of ethyl group.δ 6.9-7.5 ppm (m, 4H): Aromatic protons.δ ~8.0 ppm (br s, 1H): Amide N-H proton.δ ~9.5 ppm (br s, 1H): Phenolic O-H proton. | The ethyl group will show a characteristic triplet-quartet pattern. The aromatic region will display a complex splitting pattern consistent with 1,3-disubstitution. The amide and phenolic protons are broad and their chemical shifts are concentration and solvent-dependent; they are also exchangeable with D₂O. |

| ¹³C NMR | δ ~15 ppm: -CH₃δ ~35 ppm: -CH₂-δ ~115-130 ppm: Four aromatic C-H carbons.δ ~135 ppm: Aromatic quaternary carbon (C-1).δ ~158 ppm: Aromatic quaternary carbon attached to -OH (C-3).δ ~168 ppm: Amide carbonyl carbon (C=O). | The number and type of carbon atoms can be confirmed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ carbons. |

| IR Spectroscopy | ~3300 cm⁻¹ (broad): O-H stretch (phenol).~3200 cm⁻¹ (sharp): N-H stretch (secondary amide).~3050 cm⁻¹: Aromatic C-H stretch.~2950 cm⁻¹: Aliphatic C-H stretch.~1640 cm⁻¹ (strong): C=O stretch (Amide I band).~1540 cm⁻¹: N-H bend (Amide II band). | The presence of the key functional groups—phenol, secondary amide, and the aromatic ring—can be unequivocally confirmed by these characteristic absorption bands. |

| Mass Spectrometry (EI) | [M]⁺ at m/z = 165: Molecular ion peak.m/z = 137: Loss of ethyl group (-CH₂CH₃).m/z = 121: McLafferty rearrangement product or loss of C=O from the previous fragment.m/z = 93: Represents the hydroxy-phenyl fragment. | Electron Impact (EI) mass spectrometry will show the molecular ion and predictable fragmentation patterns corresponding to the cleavage of the amide bond and other characteristic losses. |

Putative Metabolic Pathways

The metabolic fate of a drug candidate is a critical component of its development profile. While no direct metabolic studies on N-ethyl-3-hydroxybenzamide have been published, a probable pathway can be constructed based on studies of structurally related compounds, such as N-ethylbenzamide.[7] The metabolism is likely to proceed via two major routes: Phase I hydrolysis and Phase II conjugation.

Caption: Putative metabolic pathways for N-ethyl-3-hydroxybenzamide.

Expertise & Causality:

-

Phase I - Hydrolysis: The primary and most probable metabolic transformation is the hydrolysis of the amide bond, catalyzed by amidase enzymes prevalent in the liver and other tissues. This reaction cleaves the molecule into 3-hydroxybenzoic acid and ethylamine.[7] This pathway is common for many amide-containing drugs and xenobiotics as it introduces or exposes functional groups, increasing water solubility and preparing the molecule for further metabolism.

-

Phase II - Conjugation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. This is a detoxification pathway that significantly increases the polarity of the molecule, facilitating its excretion.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to the hydroxyl group.

-

Sulfation: Sulfotransferases (SULTs) can add a sulfate group. The parent compound itself, N-ethyl-3-hydroxybenzamide, could undergo direct conjugation at the hydroxyl group, competing with the hydrolysis pathway.

-

Potential Pharmacological Profile

Derivatives of hydroxybenzoic acid are well-documented for their diverse biological activities.[8] This provides a strong rationale for investigating the pharmacological potential of N-ethyl-3-hydroxybenzamide.

-

Antimicrobial Activity: Parabens (esters of 4-hydroxybenzoic acid) are widely used as antimicrobial preservatives. The core phenolic structure is key to this activity. It is plausible that N-ethyl-3-hydroxybenzamide could exhibit antibacterial or antifungal properties.[8][9]

-

Anti-inflammatory and Analgesic Activity: The structures of many non-steroidal anti-inflammatory drugs (NSAIDs) contain a benzoic acid scaffold. The well-known analgesic, ethenzamide (2-ethoxybenzamide), is a structural analogue. This suggests that N-ethyl-3-hydroxybenzamide warrants investigation for potential anti-inflammatory and analgesic effects.

-

Antioxidant Activity: Phenolic compounds are classic antioxidants, capable of scavenging free radicals. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize reactive oxygen species, making this a promising area of investigation.

-

Antiviral Activity: Certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71, highlighting the potential of the benzamide scaffold in antiviral drug discovery.[10]

These potential activities are speculative and must be confirmed through rigorous biological screening. However, the existing literature on related compounds provides a strong foundation for initiating such discovery programs.

Analytical Methodologies

To accurately quantify N-ethyl-3-hydroxybenzamide in various matrices, from reaction mixtures to biological samples, a validated analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and most appropriate technique.

Recommended RP-HPLC Protocol

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the molecule.

-

Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities or metabolites.

-

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid is critical for protonating the phenolic hydroxyl group and any residual silanols on the column, leading to sharp, symmetrical peaks.

-

Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

-

-

Elution Gradient (Example): Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate. This gradient should be optimized for the specific sample matrix.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (λ-max). Given the hydroxy-substituted benzene ring, a λ-max is expected around 254 nm and 280 nm. A full UV scan should be performed on a pure sample to determine the optimal wavelength for maximum sensitivity.

-

Quantification: For quantitative analysis, a calibration curve should be generated using certified reference standards of N-ethyl-3-hydroxybenzamide.

Safety and Handling

While a comprehensive toxicological profile for N-ethyl-3-hydroxybenzamide is not available, data from safety data sheets (SDS) for the compound and its close analogues indicate that standard precautions are necessary.[5][11]

-

Hazard Classification: Some suppliers classify this compound as causing serious eye damage.[12] Related benzamides are listed as harmful if swallowed and may cause skin and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

-

Safety glasses or goggles.

-

A lab coat.

-

Chemically resistant gloves (e.g., nitrile).

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-ethyl-3-hydroxybenzamide is a compound with a well-defined chemical structure and significant, albeit largely unexplored, potential. This guide has established its core chemical identity and provided expert-driven, actionable protocols for its synthesis, purification, and analysis. By predicting its spectroscopic characteristics and outlining its putative metabolic fate, we have laid the groundwork for its further investigation. The structural similarities to a host of biologically active molecules strongly suggest that N-ethyl-3-hydroxybenzamide is a valuable target for screening in drug discovery programs, particularly in the areas of antimicrobial, anti-inflammatory, and antiviral research. Further experimental validation of the properties and activities discussed herein is a necessary next step to unlocking its full scientific potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13175248, N-ethyl-3-hydroxybenzamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78354, N-Ethyl-2-hydroxybenzamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14746059, N-ethyl-4-hydroxybenzamide. [Link]

-

Nicholls, A. W., et al. (1995). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Xenobiotica. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13175248, N-ethyl-3-hydroxybenzamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 669440, N-ethyl-3-methoxybenzamide. [Link]

-

Ross, D., et al. (1984). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

-

PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. [Link]

-

Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59783725, 3-ethyl-N-hydroxybenzamide. [Link]

-

Various Authors. Organic Chemistry – Specific Name Reactions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15561473, N-Ethyl-3-hydroxypropanamide. [Link]

-

Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Office of Scientific and Technical Information (OSTI.GOV). Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. [Link]

-

LookChem. N-hydroxybenzamide Physical and Chemical Properties. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 342403, 3-Hydroxybenzamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118317202, N-ethyl-3-hydroxy-2-methylbutanamide. [Link]

-

National Institute of Standards and Technology. NIST WebBook for Ethylparaben. [Link]

-

Liu, A., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

-

Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Data in Brief. [Link]

-

Martínez-Ceja, A., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. International Journal of Molecular Sciences. [Link]

-

CHEM_AkhilaM. (2022). How to find structure of a compound using NMR values & IR values. YouTube. [Link]

-

PrepChem.com. Synthesis of p-hydroxybenzamide. [Link]

-

MDPI. The Difference in the Mechanisms of the TCA Cycle, Organic Acid Metabolism and Secretion of Rapeseed Roots Responding to Saline and Alkaline Stresses. [Link]

-

National Institute of Standards and Technology. NIST WebBook for N-Ethyl-N-methyl-benzamide. [Link]

Sources

- 1. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxybenzamide | C7H7NO2 | CID 342403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. N-Ethyl-3-hydroxybenzamide | Sigma-Aldrich [sigmaaldrich.com]

N-ethyl-3-hydroxybenzamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-ethyl-3-hydroxybenzamide

Introduction

N-ethyl-3-hydroxybenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and an ethylamide moiety on a benzene ring, presents a common synthetic challenge: the formation of an amide bond between a carboxylic acid and an amine. The direct reaction between a carboxylic acid (3-hydroxybenzoic acid) and an amine (ethylamine) is generally unfavorable at room temperature. This is because the acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable ammonium carboxylate salt, which resists further nucleophilic attack to form the amide.[1][2][3]

This guide provides a comprehensive, field-proven protocol for the synthesis of N-ethyl-3-hydroxybenzamide, focusing on modern coupling methodologies that circumvent the limitations of direct amidation. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale that govern the chosen synthetic strategy.

Part 1: Synthetic Strategy and Mechanistic Rationale

To achieve an efficient synthesis of N-ethyl-3-hydroxybenzamide, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[2][4] This "activation" of the carboxyl group is the cornerstone of modern amide synthesis. Two predominant strategies are employed for this purpose:

-

Conversion to an Acyl Chloride: This classic approach involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive acyl chloride.[2][5] This intermediate readily reacts with an amine to yield the desired amide. While effective, this method often requires harsh conditions and generates acidic byproducts (HCl), which can be incompatible with sensitive functional groups.[6][7]

-

Carbodiimide-Mediated Coupling: This strategy utilizes coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation under mild, often room-temperature, conditions.[2][4][8] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

For the synthesis of N-ethyl-3-hydroxybenzamide, this guide will focus on the EDC-mediated coupling protocol. This choice is predicated on several key advantages for the intended audience:

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of the phenolic hydroxyl group.

-

Simplified Workup: EDC and its urea byproduct are water-soluble, allowing for their easy removal through simple aqueous extraction, a significant advantage over DCC, whose byproduct is largely insoluble in common organic solvents and requires filtration.[8][9][10]

-

High Yields: Carbodiimide coupling reactions are known for their high efficiency, typically providing good to excellent yields.[4]

The Role of Additives

To further enhance coupling efficiency and suppress potential side reactions, such as racemization in chiral substrates or the formation of N-acylurea byproducts, coupling reactions are often performed with additives. For this synthesis, 4-Dimethylaminopyridine (DMAP) is included as a catalyst. DMAP reacts with the O-acylisourea intermediate to form a more reactive acyl-pyridinium species, accelerating the rate of aminolysis.[11][12]

Part 2: EDC/DMAP-Mediated Synthesis Protocol

This section details the complete, self-validating protocol for the synthesis of N-ethyl-3-hydroxybenzamide from 3-hydroxybenzoic acid and ethylamine hydrochloride, using EDC and DMAP.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism where the carboxylic acid is activated by EDC, followed by nucleophilic attack from the amine.

Caption: Mechanism of EDC/DMAP-mediated amide coupling.

Experimental Workflow

The overall experimental process is streamlined to ensure reproducibility and efficiency.

Caption: Experimental workflow for N-ethyl-3-hydroxybenzamide synthesis.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 3-Hydroxybenzoic Acid | ≥99% | Standard Chemical Supplier |

| Ethylamine hydrochloride | ≥98% | Standard Chemical Supplier |

| EDC Hydrochloride | ≥98% | Standard Chemical Supplier |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Standard Chemical Supplier |

| Triethylamine (Et₃N) | ≥99.5%, distilled | Standard Chemical Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Chemical Supplier |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |

| Hexanes | ACS Grade | Standard Chemical Supplier |

| Hydrochloric Acid (HCl) | 1.0 N solution | Standard Chemical Supplier |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Standard Chemical Supplier |

| Sodium Chloride (NaCl) | Saturated solution (Brine) | Standard Chemical Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Chemical Supplier |

| Silica Gel | 230-400 mesh | Standard Chemical Supplier |

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Quantitative Data Summary

| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3-Hydroxybenzoic Acid | 138.12 | 10.0 | 1.0 | 1.38 g |

| Ethylamine hydrochloride | 81.54 | 12.0 | 1.2 | 0.98 g |

| Triethylamine (Et₃N) | 101.19 | 25.0 | 2.5 | 3.48 mL |

| EDC Hydrochloride | 191.70 | 15.0 | 1.5 | 2.88 g |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.0 | 0.1 | 122 mg |

| Dichloromethane (DCM) | - | - | - | 100 mL |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzoic acid (1.38 g, 10.0 mmol), ethylamine hydrochloride (0.98 g, 12.0 mmol), and 4-dimethylaminopyridine (122 mg, 1.0 mmol).

-

Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension at room temperature and add triethylamine (3.48 mL, 25.0 mmol). Stir for 15 minutes until most solids have dissolved.

-

Coupling Agent Addition: To the stirring mixture, add EDC hydrochloride (2.88 g, 15.0 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the 3-hydroxybenzoic acid spot indicates reaction completion.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The aqueous washes effectively remove the triethylamine hydrochloride salt, unreacted EDC, and the urea byproduct.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Final Product: Combine the pure fractions and evaporate the solvent to afford N-ethyl-3-hydroxybenzamide as a white to off-white solid. Determine the final yield and proceed to characterization. Expected yield: 75-90%.

Part 3: Product Characterization

Confirmation of the product's identity and purity is essential and achieved through standard analytical techniques.[13]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This analysis will confirm the presence of all expected protons and their connectivity. Expected chemical shifts (in CDCl₃) would include signals for the aromatic protons, the phenolic -OH, the amide N-H, and the ethyl group's -CH₂- and -CH₃ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information on the carbon skeleton of the molecule. The spectrum should show distinct peaks for the carbonyl carbon, the aromatic carbons (including those attached to the hydroxyl and amide groups), and the two carbons of the ethyl group.[14]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[13] For N-ethyl-3-hydroxybenzamide (C₉H₁₁NO₂), the expected molecular ion peak [M+H]⁺ would be approximately m/z 166.08.

Part 4: Alternative Synthetic Route - The Acyl Chloride Method

For contexts where the use of coupling reagents is not feasible, the acyl chloride method provides a robust alternative.

Brief Protocol Outline:

-

Acyl Chloride Formation: 3-hydroxybenzoic acid (1.0 eq.) is gently refluxed with an excess of thionyl chloride (SOCl₂, ~3.0 eq.) in an inert solvent like toluene for 2-4 hours.[6][7] Excess SOCl₂ and solvent are then removed under vacuum.

-

Amidation: The crude 3-hydroxybenzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM). The solution is cooled in an ice bath, and a solution of ethylamine (1.2 eq.) and a non-nucleophilic base like triethylamine (2.5 eq.) in DCM is added dropwise.[5]

-

Workup: The reaction is stirred until completion, followed by a similar aqueous workup as described for the EDC protocol to remove salts and impurities.

Causality and Comparison: This method's primary advantage is the low cost of thionyl chloride. However, the generation of corrosive HCl gas and the higher temperatures required for the first step make it less suitable for complex molecules with sensitive functional groups. The EDC/DMAP method's mildness and operational simplicity often justify its higher reagent cost in research and development settings.

Conclusion

The synthesis of N-ethyl-3-hydroxybenzamide is most effectively and reliably achieved through a carbodiimide-mediated coupling reaction. The described protocol, utilizing EDC as the coupling agent with a catalytic amount of DMAP, represents a state-of-the-art method that ensures high yield, straightforward purification, and mild conditions suitable for a wide range of laboratory settings. This guide provides the necessary procedural details and mechanistic understanding for researchers to confidently execute this synthesis and adapt it for analogous amide bond formations.

References

-

Khan Academy. Preparation of amides using DCC (video). [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Semantic Scholar. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]

-

ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Química Organica.org. Synthesis of amides from carboxylic acids. [Link]

-

The Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

PubChem, National Institutes of Health. N-ethyl-3-hydroxybenzamide. [Link]

-

Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. [Link]

-

Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

-

Chegg.com. Solved The amide formed in the reaction of benzoic acid and.... [Link]

-

ResearchGate. Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. Amide Synthesis [fishersci.it]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. peptide.com [peptide.com]

- 10. interchim.fr [interchim.fr]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-ethyl-3-hydroxybenzamide

CAS Number: 15788-98-4

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-hydroxybenzamide is a chemical compound belonging to the benzamide class of molecules. While specific research on this compound is limited, its structural features suggest potential applications in medicinal chemistry, drawing parallels from the broader family of benzamide derivatives which exhibit a wide range of pharmacological activities. This technical guide provides a comprehensive overview of N-ethyl-3-hydroxybenzamide, including its chemical and physical properties, a putative synthesis protocol based on established organic chemistry principles, and a discussion of its potential biological significance in the context of related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Introduction

Benzamide and its derivatives are a cornerstone in modern medicinal chemistry, demonstrating a remarkable diversity of biological activities including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1][2] The N-ethyl-3-hydroxybenzamide molecule, with its characteristic amide linkage and a hydroxyl group on the benzene ring, presents an interesting scaffold for further investigation. The strategic placement of the hydroxyl group at the meta position can influence its electronic properties, solubility, and potential interactions with biological targets. Although direct experimental data on N-ethyl-3-hydroxybenzamide is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a detailed technical profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-ethyl-3-hydroxybenzamide is crucial for its handling, formulation, and application in research settings.

| Property | Value | Source |

| CAS Number | 15788-98-4 | [3] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| IUPAC Name | N-ethyl-3-hydroxybenzamide | PubChem |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is anticipated. | Inferred from related compounds |

| Storage | Store at -20°C for long-term stability.[3] | [3] |

Synthesis of N-ethyl-3-hydroxybenzamide: A Putative Protocol

Reaction Principle

The synthesis involves the formation of an amide bond between the carboxylic acid group of 3-hydroxybenzoic acid and the amino group of ethylamine. To facilitate this reaction and overcome the unfavorable direct reaction between a carboxylic acid and an amine, the carboxylic acid is first activated to a more reactive species. A common and effective method is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acyl chloride.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of N-ethyl-3-hydroxybenzamide.

Detailed Experimental Protocol (Acyl Chloride Method)

Materials:

-

3-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of 3-Hydroxybenzoic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM or THF.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

-

-

Amide Bond Formation:

-

Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous DCM or THF.

-

In a separate flask, dissolve ethylamine (1.5 - 2.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or pyridine (2.0 eq) in the same anhydrous solvent.

-

Slowly add the solution of 3-hydroxybenzoyl chloride to the ethylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-ethyl-3-hydroxybenzamide.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the structure and absence of impurities. The melting point of the crystalline product should also be determined and compared to literature values if available.

Potential Biological Activities and Therapeutic Targets

While direct biological studies on N-ethyl-3-hydroxybenzamide are scarce, the broader benzamide class of compounds has been extensively investigated, revealing a multitude of pharmacological activities. This allows for informed speculation on the potential therapeutic applications of N-ethyl-3-hydroxybenzamide.

Anticancer Potential

Numerous benzamide derivatives have demonstrated significant anticancer properties. For instance, a study on 3,4,5-trihydroxy-N-alkyl-benzamides, structurally related to N-ethyl-3-hydroxybenzamide, showed that these compounds exhibit anticancer effects on colon carcinoma HCT-116 cells.[2] The study suggested that the hydrophobicity introduced by the N-alkyl group could influence the anticancer activity.[2] It is plausible that N-ethyl-3-hydroxybenzamide could exhibit similar cytotoxic or cytostatic effects on cancer cell lines.

Anti-inflammatory Activity

Benzamide derivatives have also been explored for their anti-inflammatory properties. For example, novel N-phenylcarbamothioylbenzamides have shown significant anti-inflammatory activity and potent inhibition of prostaglandin E2 (PGE2) synthesis.[4] Another study highlighted N-(2-aminoethyl)-2-hydroxybenzamide as a potential non-steroidal anti-inflammatory agent (NSAID), likely acting through the inhibition of cyclooxygenase (COX) enzymes.[5] The presence of the hydroxyl group and the amide linkage in N-ethyl-3-hydroxybenzamide suggests it could potentially modulate inflammatory pathways.

Neuroprotective Effects

The benzamide scaffold is present in several neuroleptic drugs. While the specific neuroprotective potential of N-ethyl-3-hydroxybenzamide is unknown, related compounds have been investigated for their effects on the central nervous system. For example, 3-n-butylphthalide, which shares some structural similarities, has demonstrated neuroprotective effects by inhibiting inflammatory reactions and reducing mitochondrial oxidative stress.[6]

Potential Signaling Pathways

Based on the activities of related benzamides, N-ethyl-3-hydroxybenzamide could potentially interact with several key signaling pathways implicated in disease.

Caption: Potential signaling pathways modulated by N-ethyl-3-hydroxybenzamide.

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

To validate the hypothesized anti-inflammatory effects of N-ethyl-3-hydroxybenzamide, a standard in vitro assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be employed.

Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for evaluating the in vitro anti-inflammatory activity.

Step-by-Step Methodology

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of N-ethyl-3-hydroxybenzamide in DMSO.

-

Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response, except for the negative control group.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

-

Determine the percentage of NO inhibition for each concentration of N-ethyl-3-hydroxybenzamide compared to the LPS-stimulated control.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

-

Conclusion

N-ethyl-3-hydroxybenzamide, identified by CAS number 15788-98-4, is a molecule of interest within the pharmacologically significant benzamide class. While direct experimental data remains limited, this technical guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis protocol, and a discussion of its potential biological activities based on the established profiles of related compounds. The proposed in vitro experimental protocol offers a starting point for researchers to investigate its anti-inflammatory potential. Further research into the synthesis, characterization, and biological evaluation of N-ethyl-3-hydroxybenzamide is warranted to fully elucidate its therapeutic potential and contribute to the development of novel drug candidates.

References

-

Synthesis, Characterization and Anticancer Activity of (E) - N- ethyl-3 - (4- hydroxy- 3- methoxyphenyl) -N- methylacrylamide analogue. BEPLS, 2020.

-

Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry, 2018.

-

N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248. PubChem.

-

SUPPORTING INFORMATION. The Royal Society of Chemistry.

-

N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440. PubChem.

-

Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. ResearchGate.

-

Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Dovepress, 2013.

-

Application Notes and Protocols: N-(2-aminoethyl)-2-hydroxybenzamide as a Novel Non-Steroidal Anti-Inflammatory Agent. Benchchem.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 2018.

-

Benzamide, N-ethyl-. NIST WebBook.

-

458983 N-Ethyl-3-hydroxybenzamide CAS: 15788-98-4. United States Biological.

-

Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. MDPI, 2023.

-

N-Ethylbenzamide | C9H11NO | CID 11959. PubChem.

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed, 2009.

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH, 2023.

-

Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers, 2020.

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed, 2021.

-

Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI, 2023.

-

Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Spandidos Publications, 2019.

-

N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E). PubMed, 2003.

-

Anti-inflammatory activity of N-(3-florophenyl)ethylcaffeamide in mice. PubMed, 2013.

-

N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059. PubChem.

-

Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI, 2021.

-

Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. MDPI, 2024.

-

N-[2-(Acetamido)ethyl]-2-hydroxybenzamide. PMC, 2011.

-

N-ethyl-N-propylbenzamide | C12H17NO | CID 54527318. PubChem.

-

The Difference in the Mechanisms of the TCA Cycle, Organic Acid Metabolism and Secretion of Rapeseed Roots Responding to Saline and Alkaline Stresses. MDPI, 2022.

-

3-Hydroxybenzamide | C7H7NO2 | CID 342403. PubChem.

Sources

- 1. bepls.com [bepls.com]

- 2. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells – Oriental Journal of Chemistry [orientjchem.org]

- 3. usbio.net [usbio.net]

- 4. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-ethyl-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of N-ethyl-3-hydroxybenzamide, a compound of interest in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer insights into the causality behind its characteristics and the practical considerations for its synthesis, analysis, and handling.

Introduction and Chemical Identity

N-ethyl-3-hydroxybenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring and an amide functional group. The presence of a hydroxyl group at the meta-position and an ethyl substituent on the amide nitrogen imparts specific physicochemical properties that are critical for its behavior in biological systems.

Chemical Structure:

Table 1: Fundamental Identifiers [1]

| Identifier | Value |

| IUPAC Name | N-ethyl-3-hydroxybenzamide |

| CAS Number | 15788-98-4 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Canonical SMILES | CCNC(=O)C1=CC(=CC=C1)O |

| InChI Key | QWUWXQXIMRMEJM-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value/Description | Rationale/Source |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | Based on the solid nature of the parent compound, 3-hydroxybenzamide. |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and DMSO. | The hydroxyl and amide groups can participate in hydrogen bonding with water, but the benzene ring and ethyl group contribute to its lipophilicity. |

| pKa | Not experimentally determined. The phenolic hydroxyl group is expected to have a pKa around 9-10, similar to other phenols. The amide proton is generally not considered acidic under physiological conditions. | Inferred from the pKa of phenol and related substituted phenols. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar benzamide derivatives. |

Chemical Properties and Stability

The chemical reactivity and stability of N-ethyl-3-hydroxybenzamide are largely dictated by the interplay of its three functional groups: the aromatic ring, the hydroxyl group, and the N-substituted amide.

Key Reactivity and Stability Considerations:

-

Phenolic Hydroxyl Group: This group is susceptible to oxidation , which can be accelerated by high pH, light, and the presence of metal ions. Oxidation can lead to the formation of colored quinone-type byproducts. Therefore, solutions of N-ethyl-3-hydroxybenzamide should be protected from light and stored at a slightly acidic to neutral pH to minimize degradation.

-

Amide Bond: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions, yielding 3-hydroxybenzoic acid and ethylamine. This hydrolytic instability is a critical consideration in formulation and storage.

-

Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, with the hydroxyl group being an activating, ortho-, para-directing group, and the amide group being a deactivating, meta-directing group.

Synthesis and Purification

The synthesis of N-ethyl-3-hydroxybenzamide is typically achieved through the formation of an amide bond between 3-hydroxybenzoic acid and ethylamine. The choice of coupling reagent and reaction conditions is critical to ensure a high yield and purity.

General Synthesis Workflow

The most common and efficient method involves the activation of the carboxylic acid group of 3-hydroxybenzoic acid, followed by nucleophilic attack by ethylamine.

Caption: General workflow for the synthesis of N-ethyl-3-hydroxybenzamide.

Recommended Experimental Protocol: Synthesis via Acyl Chloride

This protocol utilizes thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate, which readily reacts with ethylamine.

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-hydroxybenzoyl chloride can be used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the crude 3-hydroxybenzoyl chloride in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath (0 °C).

-

In a separate flask, dissolve ethylamine (2-2.5 equivalents) in the same solvent.

-

Slowly add the ethylamine solution to the acyl chloride solution with vigorous stirring. The excess ethylamine acts as a base to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted 3-hydroxybenzoic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-ethyl-3-hydroxybenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of thionyl chloride with atmospheric moisture.

-

Catalytic DMF: Accelerates the formation of the acyl chloride through the Vilsmeier intermediate.

-

Excess Ethylamine: One equivalent of ethylamine is required for the amide formation, and a second equivalent acts as a base to scavenge the HCl generated, driving the reaction to completion.

-

Low-Temperature Addition: The reaction between the acyl chloride and amine is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side reactions.

Analytical Characterization

Accurate characterization of N-ethyl-3-hydroxybenzamide is essential to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is crucial for both purity assessment and for monitoring the compound's stability over time.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-gradient from a higher proportion of A to a higher proportion of B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at approximately 235 nm and 300 nm |

| Injection Volume | 10 µL |

Rationale: The acidic mobile phase helps to ensure the consistent protonation of the phenolic hydroxyl group and any basic impurities, leading to sharp, symmetrical peaks.

Spectroscopic Characterization

Mass Spectrometry (MS):

-

LC-MS data for N-ethyl-3-hydroxybenzamide shows a precursor ion ([M+H]⁺) at an m/z of 166.086. [2]

-

Key Fragmentation Peaks: The MS2 spectrum exhibits a prominent fragment at m/z 121.0283, corresponding to the loss of the ethylamino group, which is a characteristic fragmentation pattern for N-alkyl benzamides.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic Protons: Signals in the range of 6.8-7.5 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Ethyl Group (CH₂): A quartet around 3.4 ppm, coupled to the CH₃ protons.

-

Ethyl Group (CH₃): A triplet around 1.2 ppm, coupled to the CH₂ protons.

-

Amide Proton (NH): A broad singlet or triplet (depending on coupling to the adjacent CH₂) typically in the range of 6.0-8.5 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically between 5-10 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 168-172 ppm.

-

Aromatic Carbons: Signals in the range of 110-160 ppm.

-

Ethyl Group (CH₂): A signal around 35 ppm.

-

Ethyl Group (CH₃): A signal around 15 ppm.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹.

-

N-H Bend (Amide II): A band around 1550 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Potential Applications and Biological Relevance

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities. The specific combination of a hydroxyl group and an N-ethyl amide in N-ethyl-3-hydroxybenzamide suggests potential for various therapeutic applications. While specific biological activities for this exact molecule are not extensively documented, its structural motifs are found in compounds with known pharmacological effects. For instance, hydroxybenzoic acids and their derivatives have been investigated for their antimicrobial and antioxidant properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-ethyl-3-hydroxybenzamide is not widely available, safety precautions can be inferred from data on structurally related compounds such as 3-hydroxybenzamide and other N-substituted benzamides.

General Safety Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent oxidative degradation.[3]

-

Toxicity: Assumed to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[5]

Metabolism and Toxicology

The metabolic fate of N-ethyl-3-hydroxybenzamide in vivo is likely to follow pathways established for similar N-alkyl benzamides.

Predicted Metabolic Pathways:

Caption: Predicted metabolic pathways of N-ethyl-3-hydroxybenzamide.

-

N-Dealkylation: The ethyl group is susceptible to oxidative removal by cytochrome P450 enzymes, leading to the formation of 3-hydroxybenzamide and acetaldehyde.

-

Amide Hydrolysis: Enzymatic hydrolysis of the amide bond would yield 3-hydroxybenzoic acid and ethylamine.

-

Conjugation: The phenolic hydroxyl group is a prime site for Phase II metabolism, specifically glucuronidation and sulfation, to increase water solubility and facilitate excretion.

The toxicological profile has not been specifically determined. However, based on related compounds, it may cause irritation upon contact and could be harmful if ingested in significant quantities. Further toxicological studies are required for a comprehensive safety assessment.

Conclusion

N-ethyl-3-hydroxybenzamide is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Its synthesis is straightforward, and its analytical characterization can be achieved using standard chromatographic and spectroscopic techniques. Understanding its stability, potential metabolic pathways, and handling requirements is crucial for any research involving this compound. This guide provides a foundational understanding to support such endeavors.

References

-

PubChem. N-ethyl-3-hydroxybenzamide. National Center for Biotechnology Information. [Link]

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2025).

Sources

N-ethyl-3-hydroxybenzamide molecular structure and weight

An In-Depth Technical Guide to N-ethyl-3-hydroxybenzamide: Molecular Characteristics, Synthesis, and Analysis

Introduction

N-ethyl-3-hydroxybenzamide is a substituted aromatic amide, a class of compounds of significant interest in medicinal chemistry and materials science. As a derivative of 3-hydroxybenzoic acid, it possesses three key functional groups: a benzene ring, a phenolic hydroxyl group, and a secondary amide. This unique combination allows for diverse chemical modifications and imparts specific physicochemical properties, making it a valuable synthon for the development of novel pharmaceutical agents and functional materials.

This technical guide provides a comprehensive overview of N-ethyl-3-hydroxybenzamide, designed for researchers, chemists, and drug development professionals. It covers the molecule's core structural and physical properties, a detailed, field-proven protocol for its synthesis, and standard methodologies for its structural validation.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its application. This section details the identity, structure, and key physicochemical data for N-ethyl-3-hydroxybenzamide.

Chemical Identity

-

Systematic IUPAC Name : N-ethyl-3-hydroxybenzamide

Molecular Structure Elucidation

N-ethyl-3-hydroxybenzamide consists of a central benzene ring. An N-ethylcarboxamide group (-C(=O)NHCH₂CH₃) is attached to position 1 of the ring, and a hydroxyl group (-OH) is attached at position 3, establishing a meta substitution pattern. The amide linkage is planar due to resonance, while the ethyl group provides aliphatic character. The phenolic hydroxyl and the amide N-H proton are both capable of acting as hydrogen bond donors, a critical feature influencing solubility, melting point, and biological interactions.[2]

Visualization: Molecular Structure

Caption: Molecular structure of N-ethyl-3-hydroxybenzamide.

Physicochemical Data Summary

The following table summarizes key quantitative properties of N-ethyl-3-hydroxybenzamide, essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| CAS Number | 15788-98-4 | [2][3] |

| Density | 1.141 g/cm³ | [3] |

| Boiling Point | 343.6 °C at 760 mmHg | [3] |

| Flash Point | 161.6 °C | [3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| XLogP3 (Lipophilicity) | 1.0 | [2] |

| Physical Form | Solid | [4] |

Synthesis Protocol: Amide Coupling of 3-Hydroxybenzoic Acid and Ethylamine

Principle

The synthesis of N-ethyl-3-hydroxybenzamide is most reliably achieved via the coupling of 3-hydroxybenzoic acid and ethylamine. A direct reaction is unfavorable as the acidic carboxylic acid and basic amine readily form a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive electrophilic species. A standard and effective method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily undergoes nucleophilic acyl substitution with ethylamine to form the desired amide bond. A tertiary amine base, such as triethylamine, is used to neutralize the HCl byproduct generated during the reaction.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of N-ethyl-3-hydroxybenzamide.

Materials and Reagents

-

3-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ethylamine (as a solution, e.g., 70% in H₂O, or anhydrous)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

Step 1: Activation of Carboxylic Acid (Acyl Chloride Formation)

-

Place 3-hydroxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Causality: All glassware must be oven-dried to prevent the reaction of thionyl chloride with water.

-

Working in a fume hood, add thionyl chloride (SOCl₂, ~3.0 eq) to the flask.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Causality: Refluxing ensures the reaction goes to completion. SOCl₂ is used in excess to serve as both reagent and solvent.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxybenzoyl chloride is typically used directly in the next step.

Step 2: Amidation Reaction

-

In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Cool the amine solution to 0°C using an ice bath.

-

Causality: The reaction is exothermic; cooling prevents side reactions. Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced, preventing the protonation and deactivation of the ethylamine nucleophile.

-

Dissolve the crude 3-hydroxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Extraction

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid and acidic byproducts), and finally with brine (to remove residual water).

-

Causality: Each wash is a self-validating purification step. The HCl wash protonates and solubilizes basic impurities (ethylamine, TEA) into the aqueous phase. The NaHCO₃ wash deprotonates and solubilizes acidic impurities into the aqueous phase.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Causality: Recrystallization or chromatography ensures the removal of non-polar and closely related impurities, yielding a product of high purity suitable for analysis and further application.

Structural Characterization and Validation

The identity and purity of the synthesized N-ethyl-3-hydroxybenzamide must be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands: a broad peak for the O-H stretch (~3300 cm⁻¹), a sharp peak for the N-H stretch (~3300 cm⁻¹), a strong C=O (Amide I) stretch (~1640 cm⁻¹), and an N-H bend (Amide II) at ~1550 cm⁻¹.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals:

-

Aromatic protons (4H) in the ~6.8-7.5 ppm region.

-

A broad singlet for the phenolic OH proton (exchangeable with D₂O).

-

A broad triplet or singlet for the amide NH proton (~8.0-8.5 ppm, exchangeable).

-

A quartet for the N-CH₂ group (~3.4 ppm, J ≈ 7 Hz).

-

A triplet for the CH₃ group (~1.2 ppm, J ≈ 7 Hz).

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 166.08 or [M-H]⁻ at m/z 164.07, corresponding to the molecular weight of 165.19 g/mol .

Conclusion

N-ethyl-3-hydroxybenzamide is a well-defined chemical entity with distinct structural and physicochemical properties. Its synthesis is straightforwardly achieved through a robust amidation protocol involving the activation of 3-hydroxybenzoic acid. The detailed methodologies and analytical benchmarks provided in this guide serve as a reliable foundation for researchers to synthesize, purify, and validate this compound for applications in scientific discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13175248, N-ethyl-3-hydroxybenzamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of N-ethyl-3-hydroxybenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of N-ethyl-3-hydroxybenzamide, a molecule of significant interest in pharmaceutical and chemical research. While specific experimental solubility data for N-ethyl-3-hydroxybenzamide is not extensively available in public literature, this document outlines the foundational principles governing its solubility, provides a robust experimental framework for its determination, and leverages data from structurally related compounds to offer valuable insights.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like N-ethyl-3-hydroxybenzamide, understanding its solubility in various organic solvents is paramount for a multitude of applications, including:

-

Drug Development: Solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[1] Poor solubility can hinder the absorption of an active pharmaceutical ingredient (API), rendering it ineffective.

-

Process Chemistry: The selection of appropriate solvents is essential for the synthesis, purification, crystallization, and formulation of chemical compounds.[2]

-

Analytical Chemistry: The development of analytical methods, such as chromatography, relies on the differential solubility of analytes in various mobile phases.

This guide will equip researchers with the necessary knowledge to approach the solubility determination of N-ethyl-3-hydroxybenzamide with scientific rigor.

Physicochemical Properties of N-ethyl-3-hydroxybenzamide

To understand the solubility of N-ethyl-3-hydroxybenzamide, it is crucial to first examine its molecular structure and inherent physicochemical properties.

Molecular Structure:

N-ethyl-3-hydroxybenzamide possesses a benzamide core with two key functional groups: a hydroxyl (-OH) group at the meta-position of the benzene ring and an N-ethyl amide (-CONHCH₂CH₃) group.

Caption: Molecular structure of N-ethyl-3-hydroxybenzamide.

Predicted Physicochemical Properties:

While extensive experimental data is pending, computational models provide valuable estimations of N-ethyl-3-hydroxybenzamide's properties.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 165.19 g/mol | PubChem[4][5] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| logP (Octanol-Water Partition Coefficient) | 1.7 | PubChem[4] |

These properties suggest that N-ethyl-3-hydroxybenzamide is a moderately polar molecule capable of both donating and accepting hydrogen bonds. The presence of the hydroxyl and amide groups will significantly influence its interactions with various solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

-